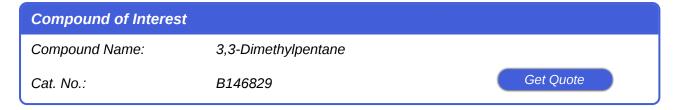


An In-Depth Technical Guide to 3,3-Dimethylpentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,3-Dimethylpentane** (CAS No: 562-49-2), a branched-chain alkane. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectral characterization. All quantitative data is systematically tabulated for ease of reference. Furthermore, this guide presents detailed experimental methodologies for its synthesis and analysis, along with graphical representations of its structure and synthetic workflow, to support advanced research and development applications.

Chemical Identity and Structure

3,3-Dimethylpentane is a structural isomer of heptane.[1] Its IUPAC name is derived from a five-carbon (pentane) parent chain with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon, a key feature of its molecular architecture.

• IUPAC Name: 3,3-Dimethylpentane[2]

Molecular Formula: C7H16[2]

• Molecular Weight: 100.20 g/mol [2]



- CAS Registry Number: 562-49-2[2]
- Synonyms: Pentane, 3,3-dimethyl-[2]

Structural Representations

The structure of **3,3-Dimethylpentane** can be represented in several ways:

- Condensed Structural Formula: CH₃CH₂C(CH₃)₂CH₂CH₃
- Skeletal Structure: A five-carbon chain with two methyl groups branching from the third carbon.
- Canonical SMILES: CCC(C)(C)CC[2]
- InChl Key: AEXMKKGTQYQZCS-UHFFFAOYSA-N[2]

Figure 1: Skeletal structure of **3,3-Dimethylpentane**.

Physicochemical Properties

The physical and chemical properties of **3,3-Dimethylpentane** have been well-characterized. A summary of key quantitative data is provided in Table 1. It is a colorless, mobile liquid with an odor similar to gasoline.[1]

Table 1: Physicochemical Properties of 3,3-Dimethylpentane



Property	Value	Reference
Molecular Weight	100.20 g/mol	[2]
Boiling Point	86.0 °C	[1]
Melting Point	-134.9 °C	[1]
Density	0.6934 g/mL at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.39092 at 20 °C	[1]
Vapor Pressure	82.7 mmHg	[1]
Flash Point	-7 °C (closed cup)	
Solubility	Soluble in acetone, chloroform, alcohol, and ether.	_

Synthesis of 3,3-Dimethylpentane Experimental Protocol: Grignard Reagent Coupling

A one-step reaction for preparing branched-chain paraffins like **3,3-Dimethylpentane** involves the condensation of tertiary alkyl halides with Grignard reagents. The following protocol is based on the method described by Soroos and Willis, who successfully synthesized **3,3-dimethylpentane**.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Ethyl bromide (for Grignard reagent preparation)
- tert-Amyl chloride (2-chloro-2-methylbutane)
- Nitrogen gas supply



- Apparatus for Grignard reaction (three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)
- Ice-water bath
- Hydrolysis and extraction apparatus (separatory funnel)
- Drying agent (e.g., anhydrous sodium carbonate)
- Distillation apparatus

Procedure:

- Preparation of Ethylmagnesium Bromide (Grignard Reagent):
 - All glassware must be oven-dried to ensure anhydrous conditions.
 - In a three-neck flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel, place magnesium turnings.
 - The system is flushed with dry nitrogen.
 - A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once initiated, the remaining ethyl bromide solution is added at a rate to maintain a gentle reflux.
 - After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
 - The prepared Grignard reagent is cooled in an ice-water bath.
 - A solution of tert-amyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution.
 - The reaction is exothermic and should be controlled by the rate of addition and external cooling to maintain a temperature of 25-30°C.





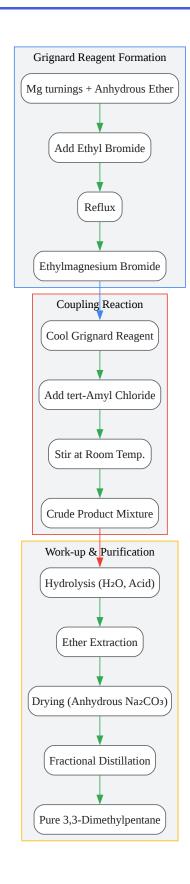


 After the addition is complete, the reaction mixture is allowed to stand and stir at room temperature for several hours to ensure completion.

· Work-up and Purification:

- The reaction mixture is carefully hydrolyzed by the slow addition of water, followed by dilute acid (e.g., H₂SO₄ or HCl) to dissolve the magnesium salts.
- The ether layer containing the product is separated using a separatory funnel. The aqueous layer is extracted with additional portions of diethyl ether.
- The combined ether extracts are washed with water and dried over an anhydrous drying agent like sodium carbonate.
- The ether is removed by distillation.
- The crude 3,3-Dimethylpentane is then purified by fractional distillation to yield the final product.





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Figure 2: Experimental workflow for the synthesis of **3,3-Dimethylpentane**.



Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **3,3-Dimethylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Sample Preparation: A small amount of **3,3-Dimethylpentane** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Analysis: The ¹H NMR spectrum is relatively simple due to the molecule's symmetry.
 It shows three distinct signals corresponding to the three non-equivalent proton environments.
 - A triplet corresponding to the six protons of the two terminal methyl groups (CH₃-CH₂-).
 - A quartet corresponding to the four protons of the two methylene groups (-CH₂-C).
 - A singlet corresponding to the six protons of the two methyl groups attached to the quaternary carbon (C-(CH₃)₂).
- ¹³C NMR Analysis: The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments due to molecular symmetry.

Infrared (IR) Spectroscopy

Experimental Protocol:

 Sample Preparation: As a liquid, the IR spectrum of 3,3-Dimethylpentane is typically obtained "neat" (undiluted). A drop of the liquid is placed between two salt (NaCl or KBr) plates to form a thin film.



- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background scan of the clean salt plates is performed first.
- Spectral Interpretation: The spectrum is characteristic of a saturated alkane.
 - C-H stretching vibrations: Strong absorptions are observed in the 2850–2960 cm⁻¹ region.
 - C-H bending vibrations: Absorptions for CH₂ and CH₃ groups appear in the 1365-1480 cm⁻¹ range.
 - The absence of significant peaks in other regions (e.g., C=O, O-H, C=C) confirms the alkane structure and purity.

Mass Spectrometry (MS)

Experimental Protocol:

- Sample Introduction: **3,3-Dimethylpentane**, being volatile, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The sample is injected into a GC, which separates it from any impurities.
- Ionization: Electron Impact (EI) at 70 eV is the standard ionization method.
- Analysis: The mass analyzer separates the resulting fragments based on their mass-tocharge (m/z) ratio.
- Spectral Interpretation:
 - The molecular ion peak (M+) is observed at m/z = 100, corresponding to the molecular weight of C₇H₁₆. This peak may be of low intensity due to the facile fragmentation of branched alkanes.
 - Prominent fragment ions result from the cleavage of C-C bonds, particularly around the stable tertiary carbocation that can be formed. Common fragments include the loss of methyl (m/z = 85) and ethyl (m/z = 71) groups.

Applications and Significance



3,3-Dimethylpentane serves several roles in scientific and industrial contexts:

- Organic Synthesis: It can be used as a starting material or intermediate in various organic reactions.
- Fuel Component: As an isomer of heptane, it is a component of gasoline and is relevant in fuel research.
- Pharmaceutical Research: It has been used as a non-polar solvent and in the development and evaluation of the epiocular-eye irritation test, which is relevant for assessing the safety of drug formulations.

Safety and Handling

3,3-Dimethylpentane is a highly flammable liquid and vapor. It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the compound must be handled in a well-ventilated fume hood away from ignition sources.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,3-Dimethylpentane].
 BenchChem, [2025]. [Online PDF]. Available at:
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